Chelerythrine

Vue d'ensemble

Description

La chélerythrine est un alcaloïde benzophénanthridine présent dans des plantes telles que le chélidoine majeur (Chelidonium majus), le Zanthoxylum clava-herculis et le Zanthoxylum rhoifolium . Elle est connue pour son inhibition puissante, sélective et perméable aux cellules de la protéine kinase C in vitro . La chélerythrine présente également des propriétés antibactériennes, anticancéreuses et autres propriétés pharmacologiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La chélerythrine peut être synthétisée par différentes méthodes. Une approche courante implique l'extraction et la purification à partir de sources végétales telles que le Macleaya cordata en utilisant une chromatographie à contre-courant à grande vitesse . Le système de solvants généralement utilisé est une solution aqueuse de chloroforme-méthanol-0,2 mol/L d'acide chlorhydrique (4:2:2, V/V/V), la phase supérieure étant la phase stationnaire et la phase inférieure étant la phase mobile .

Méthodes de production industrielle

La production industrielle de chélerythrine implique souvent le génie métabolique de micro-organismes tels que Saccharomyces cerevisiae. En exprimant de manière hétérologue des enzymes d'origine végétale dans la levure, la chélerythrine peut être produite en quantités significatives . Cette méthode exploite la reprogrammation génétique et l'optimisation de la voie de biosynthèse à partir de la (S)-réticuline .

Analyse Des Réactions Chimiques

Types de réactions

La chélerythrine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols sont souvent utilisés dans les réactions de substitution.

Principaux produits

Oxydation : Formation de ROS et d'autres dérivés oxydés.

Réduction : Dihydrochélerythrine et autres formes réduites.

Substitution : Divers dérivés substitués présentant des activités biologiques modifiées.

Applications de la recherche scientifique

La chélerythrine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des alcaloïdes.

Biologie : Enquête sur son rôle dans l'apoptose cellulaire et l'inhibition de la protéine kinase C.

Médecine : Exploré pour ses propriétés anticancéreuses, antibactériennes et anti-inflammatoires.

Industrie : Utilisé comme biopesticide et additif alimentaire favorisant la croissance en agriculture.

Mécanisme d'action

La chélerythrine exerce ses effets principalement par l'inhibition de la protéine kinase C, conduisant à la perturbation de divers processus cellulaires . Elle inhibe également la Ca(2+)-ATPase du réticulum sarcoplasmique/endoplasmique, entraînant un déséquilibre des ions calcium et l'induction de l'apoptose . De plus, la chélerythrine perturbe les parois et les membranes cellulaires bactériennes, contribuant à son activité antibactérienne .

Applications De Recherche Scientifique

Anticancer Properties

Chelerythrine has been extensively studied for its anticancer potential. It exhibits cytotoxic effects on various cancer cell lines, making it a promising candidate for cancer therapy.

Case Studies

- A study highlighted that this compound effectively reduced tumor volumes in nude mice bearing head and neck squamous cell carcinoma xenografts, showing a mean tumor volume reduction from 370 mm³ in control groups to as low as 115 mm³ in treated groups .

- Another investigation found that this compound downregulated β-catenin, a key player in several cancers, and inhibited stem cell-like properties in lung cancer cells .

Anti-inflammatory Effects

This compound also exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Antibacterial Activity

The compound has demonstrated antibacterial properties against various pathogens, including antibiotic-resistant strains.

Toxicological Studies

- Research indicates that while this compound is cytotoxic to cancer cells, it also poses risks for non-cancerous cells due to its low selectivity . Ongoing studies are focused on developing analogs that enhance specificity towards cancer cells while minimizing toxicity.

Summary Table of Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits protein kinase C | Significant tumor growth delay in xenograft models |

| Anti-inflammatory | Modulates Nrf2/NF-κB pathways | Reduces hyper-inflammatory responses; treats fibrosis |

| Antibacterial | Disrupts bacterial cell walls | Effective against resistant strains like Staphylococcus aureus |

Mécanisme D'action

Chelerythrine exerts its effects primarily through the inhibition of protein kinase C, leading to the disruption of various cellular processes . It also inhibits the sarco/endoplasmic reticulum Ca(2+)-ATPase, resulting in calcium ion imbalance and induction of apoptosis . Additionally, this compound disrupts bacterial cell walls and membranes, contributing to its antibacterial activity .

Comparaison Avec Des Composés Similaires

La chélerythrine est structurellement similaire à d'autres alcaloïdes benzophénanthridine tels que la sanguinarine, l'isodécarine et la norchélerythrine . la chélerythrine est unique dans son inhibition puissante de la protéine kinase C et son large éventail d'activités biologiques . Comparée à la sanguinarine, la chélerythrine présente des propriétés anticancéreuses et antibactériennes distinctes .

Liste des composés similaires

- Sanguinarine

- Isodecarine

- Norchelerythrine

Activité Biologique

Chelerythrine is a benzophenanthridine alkaloid derived from the plant Chelidonium majus (greater celandine) and has garnered attention for its diverse biological activities, particularly in cancer therapy, inflammation modulation, and antiviral effects. This article compiles recent findings on the biological activities of this compound, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

This compound's biological activities are largely attributed to its role as a protein kinase C (PKC) inhibitor , which affects several signaling pathways involved in cell proliferation, apoptosis, and inflammation.

- Inhibition of Protein Kinase C : this compound selectively inhibits PKC-α and PKC-β, leading to reduced cell proliferation in various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells. It has been shown to induce apoptosis through chromatin condensation and nuclear fragmentation in these cells .

- Regulation of Inflammatory Pathways : The compound modulates key inflammatory mediators by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved through the suppression of the p38 MAPK pathway and nuclear factor kappa B (NF-κB) signaling .

Antitumor Activity

This compound exhibits significant antitumor effects across various cancer types:

- Breast Cancer : In vitro studies indicate that this compound demonstrates selective cytotoxicity against TNBC cell lines with IC50 values ranging from 2.6 μM to 4.2 μM, while non-TNBC cell lines show resistance at concentrations exceeding 10 μM .

- Gastric Cancer : Recent research highlights this compound's ability to induce necroptosis in gastric cancer cells by increasing reactive oxygen species (ROS) levels and triggering endoplasmic reticulum stress. This mechanism positions this compound as a novel TXNRD1 inhibitor with promising anti-cancer properties .

Table 1: Summary of this compound's Antitumor Effects

Anti-inflammatory Properties

This compound's anti-inflammatory effects are significant, particularly in the context of respiratory diseases:

- Pulmonary Inflammation : Studies show that this compound can alleviate bleomycin-induced pulmonary fibrosis by activating the Nrf2/ARE signaling pathway, which enhances antioxidant defenses while suppressing fibrotic markers such as TGF-β and α-SMA .

- Regulation of COX-2 : this compound inhibits cyclooxygenase-2 (COX-2) expression, a key enzyme in the inflammatory response, thereby reducing prostaglandin E2 (PGE2) levels .

Antiviral Activity

Emerging evidence suggests that this compound possesses antiviral properties:

- COVID-19 : this compound has been identified as having moderate antiviral activity against SARS-CoV-2 by preventing viral replication through modulation of critical signaling pathways like NF-κB and p38 MAPK . Its dual action as an anti-inflammatory agent further supports its potential use in treating viral infections.

Case Studies

Several studies have provided insights into the therapeutic potential of this compound:

- Breast Cancer Xenograft Model : In vivo experiments using nude mice demonstrated that this compound significantly inhibited tumor growth when administered at doses of 5 mg/kg every few days. Tumor volumes were measured over time, showcasing the compound’s efficacy in reducing tumor size compared to control groups .

- Pulmonary Fibrosis Model : Research involving bleomycin-induced lung injury confirmed that this compound treatment led to marked reductions in inflammatory markers and improved lung function metrics, highlighting its therapeutic promise for fibrotic diseases .

Propriétés

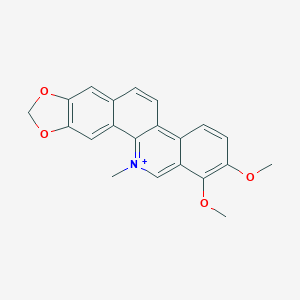

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJIEBFSOEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3895-92-9 (chloride), 478-03-5 (hydroxide) | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861211 | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-15-9 | |

| Record name | Chelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelerythrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Chelerythrine is a potent and selective inhibitor of protein kinase C (PKC), particularly group A and group B isoforms. [] It competes for the conserved catalytic sites of PKC, inhibiting its activity in an ATP-independent manner. [, , , ] this compound has been shown to:

- Induce apoptosis: By inhibiting PKC, this compound can trigger apoptosis through multiple pathways, including activation of neutral sphingomyelinase, accumulation of ceramide, and depletion of sphingomyelin. [1, 12, 24-26] It can also induce apoptosis independently of Bax/Bak, essential regulators of apoptosis signaling, via a mechanism involving cyclosporine A-sensitive mitochondrial membrane permeability. []

- Inhibit BclXL function: this compound disrupts the binding of BclXL to the Bak BH3 domain, displacing pro-apoptotic proteins like Bax and triggering the mitochondrial apoptotic pathway. []

- Increase Na-K-ATPase activity: By inhibiting PKC, this compound can increase the activity of Na-K-ATPase, reducing intracellular sodium overload during ischemia and offering cardioprotection. []

- Stabilize G-quadruplexes: this compound binds to and stabilizes G-quadruplex DNA structures, particularly those found in the promoter region of the c-MYC oncogene (Pu27) and the human telomeric region. This interaction has potential implications for cancer therapy by regulating gene expression and telomerase activity. [, ]

- Inhibit Thioredoxin Reductase 1 (TXNRD1): this compound binds primarily to the Sec498 residue of TXNRD1, inhibiting its activity and leading to elevated cellular reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress. This ultimately triggers necroptosis in gastric cancer cells, highlighting its potential as an anti-cancer agent. []

ANone:

- Spectroscopic Data: Detailed spectroscopic data, including 1H NMR and 13C NMR, can be found in the literature. [] Notably, the UV and fluorescence spectra of this compound are sensitive to its environment, particularly its interaction with DNA and proteins. [, ]

A: this compound is not known to possess intrinsic catalytic properties. Its primary mode of action involves binding to and inhibiting the activity of specific proteins, primarily PKC. [, , , ] Therefore, it's not typically employed as a catalyst in chemical reactions.

ANone: Yes, computational studies have provided valuable insights into this compound's interactions with biomolecules:

- Molecular docking: Docking studies have been used to predict the binding mode and affinity of this compound to various targets, such as G-quadruplex DNA structures [, ] and lysozyme. [] These studies help to understand the structural basis of its activity and guide the design of more potent and selective analogs.

- Molecular dynamics (MD) simulations: MD simulations have been employed to study the conformational dynamics of this compound-target complexes, providing information about the stability of the interaction and potential conformational changes induced by the binding. [, , ]

ANone: The SAR of this compound and related benzophenanthridine alkaloids is an active area of research.

- Methoxy group position: The position of methoxy groups on the this compound skeleton significantly influences its binding affinity and selectivity toward G-quadruplex DNA. [] For instance, the 12-methoxy analog shows enhanced binding compared to other analogs with different methoxy substitutions.

- Cationic vs. neutral form: While both the iminium (cationic) and alkanolamine (neutral) forms of this compound bind to lysozyme, the alkanolamine form exhibits higher affinity, suggesting that the neutral form might be more favorable for interacting with certain targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.